3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol
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Overview
Description
3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol is a fluorinated aromatic thiol compound with the molecular formula C13H18FNS and a molecular weight of 239.35 g/mol . This compound is characterized by the presence of a fluorine atom, a piperidine ring, and a thiol group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-methylpiperidine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-fluorobenzaldehyde with 4-methylpiperidine in the presence of a suitable base, such as sodium hydride, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding thiolates using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alkoxides, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiolates
Substitution: Substituted benzene derivatives
Scientific Research Applications
3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. Additionally, the fluorine atom can enhance the compound’s binding affinity to specific targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol
- 4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)benzenethiol
- 3-Chloro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol
Uniqueness
3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol is unique due to the specific positioning of the fluorine atom and the piperidine ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule in various applications .
Properties
IUPAC Name |
3-fluoro-4-[(4-methylpiperidin-1-yl)methyl]benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNS/c1-10-4-6-15(7-5-10)9-11-2-3-12(16)8-13(11)14/h2-3,8,10,16H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGRFPQMDKNJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=C(C=C2)S)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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